Menbutone
Overview
Description
Mechanism of Action
Target of Action
Menbutone, also known as genabilic acid, primarily targets the digestive tract . It is used to stimulate hepato-digestive activity in various species, including cattle, sheep, goats, pigs, horses, and dogs .
Mode of Action
This compound is a choleretic compound . It works by increasing the excretion of bile, gastric acid, and pancreatic juices by two to five times the normal secretion . This stimulation of the digestive tract enhances the transit and assimilation of food, acting as a liver detoxifier and improving the normal activity of the stomach, bile, and duodenum .
Biochemical Pathways
By increasing the secretion of digestive juices, this compound likely affects the biochemical pathways related to digestion and absorption of nutrients .
Pharmacokinetics
This compound exhibits a high total body clearance (Cl) of 63.6 ± 13.6 mL/h/kg with a volume of distribution at steady-state (Vss) of 259.6 ± 52.7 mL/kg . After intravenous administration, the elimination half-life (t ½λ) is 6.08 ± 2.48 hours . Following intramuscular administration, this compound reaches a peak plasma concentration (Cmax) of 18.8 ± 1.9 µg/mL within 3.75 ± 0.45 hours (tmax). The mean absorption time (MAT) is 3.31 ± 1.36 hours, and the fraction of dose absorbed (F) is 103.1 ± 23.0% . These pharmacokinetic properties suggest that this compound is quickly and completely absorbed after intramuscular administration .
Result of Action
The primary molecular and cellular effect of this compound’s action is the increased secretion of bile, gastric acid, and pancreatic juices . This leads to improved digestion and absorption of nutrients, enhanced hepato-digestive activity, and detoxification of the liver .
Biochemical Analysis
Biochemical Properties
Menbutone plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It stimulates the secretion of bile salts, pepsin, trypsin, pancreatic amylase, and pancreatic lipase . These interactions enhance the digestive processes, improving the overall gastrointestinal function in animals. This compound’s interaction with these enzymes is crucial for its choleretic and digestive tonic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances cell function by promoting the secretion of digestive enzymes and bile, which are essential for nutrient absorption. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the levels of digestive secretions . This results in improved digestion and absorption of nutrients, leading to better overall health in animals.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the surface of exocrine gland cells, stimulating the secretion of digestive enzymes and bile . This binding interaction leads to the activation of signaling pathways that increase the production and release of these secretions. This compound also influences gene expression by upregulating the genes responsible for the synthesis of digestive enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous dosing of this compound leads to sustained increases in digestive enzyme secretion and improved gastrointestinal function . The stability and degradation of this compound need to be monitored to ensure its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates digestive enzyme secretion without causing adverse effects. At high doses, this compound may lead to toxic effects, including gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acid synthesis and secretion. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of bile acids . This compound’s effects on metabolic flux and metabolite levels are crucial for its choleretic and digestive tonic properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the liver and exocrine glands, where it exerts its effects on digestive enzyme secretion . The transport and distribution of this compound are essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is primarily within the exocrine gland cells, where it stimulates the secretion of digestive enzymes and bile. It may also undergo post-translational modifications that direct it to specific compartments or organelles within these cells . The subcellular localization of this compound is critical for its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menbutone can be synthesized through a series of chemical reactions involving the condensation of 4-methoxy-1-naphthaldehyde with malonic acid, followed by decarboxylation and oxidation steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, this compound is often prepared as an injectable solution for veterinary use. The preparation involves dissolving this compound in a mixture of diethanolamine, chlorocresol, sodium metabisulfite, and edetic acid in water for injection. The solution is then filtered, sterilized, and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Menbutone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted compounds .
Scientific Research Applications
Menbutone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on digestive enzymes and bile secretion.
Medicine: Investigated for its potential therapeutic effects in treating digestive disorders and hepatic insufficiency.
Industry: Utilized in the formulation of veterinary medicines to enhance digestive health in animals
Comparison with Similar Compounds
Menbutone is unique in its strong choleretic and cholagogue effects compared to other similar compounds. Some similar compounds include:
Carbachol: A cholinergic agonist with strong effects on the gastrointestinal tract.
Bethanechol: Another cholinergic agonist used to stimulate smooth muscle contraction.
Pilocarpine: A cholinergic agent with effects on exocrine glands.
This compound stands out due to its specific action on bile and digestive enzyme secretion, making it particularly effective in treating digestive disorders in animals .
Properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSJFIQNQBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046240 | |
Record name | Menbutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-99-0 | |
Record name | Menbutone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menbutone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menbutone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Menbutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENBUTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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